Piperidine, 4-(4-bromophenyl)-4-(4-chlorophenyl)-, hydrochloride
Overview
Description
Piperidine, 4-(4-bromophenyl)-4-(4-chlorophenyl)-, hydrochloride (PBCH) is an organic compound derived from the piperidine family. It is a white crystalline solid that is soluble in water, ethanol, and methanol. PBCH is a versatile compound that has been used in a variety of scientific applications, such as synthesis, biochemical and physiological studies, and laboratory experiments.
Scientific Research Applications
Impurity Identification and Quantification
In the study of cloperastine hydrochloride, a piperidine derivative used in cough treatment, researchers identified and quantified five impurities. They developed a quantitative HPLC method for this purpose, revealing insights into the synthesis and quality control of piperidine-based pharmaceuticals (Liu et al., 2020).
Cytotoxicity Evaluation
Piperidine derivatives were synthesized and evaluated for their cytotoxicity against human hepatoma and breast cancer cell lines. The study introduced novel compounds showing potential as leads for further research in cancer treatment, highlighting the versatility of piperidine derivatives in medicinal chemistry (Kucukoglu et al., 2015).
Structural Analysis
The crystal and molecular structure of 4-piperidinecarboxylic acid hydrochloride were characterized using X-ray diffraction and other techniques. This foundational research aids in understanding the properties of piperidine derivatives and facilitates the development of new compounds with enhanced efficacy and safety profiles (Szafran et al., 2007).
Analgesic and Antiplatelet Activities
Investigation into piperidine derivatives demonstrated significant analgesic effects and potential for blocking platelet aggregation. These findings suggest the therapeutic potential of piperidine derivatives in pain management and cardiovascular disease prevention (Saify et al., 2012).
Antibacterial Potentials
Acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores were synthesized and evaluated for their antibacterial properties. This study emphasizes the role of piperidine derivatives in developing new antibacterial agents, crucial for addressing antibiotic resistance challenges (Iqbal et al., 2017).
properties
IUPAC Name |
4-(4-bromophenyl)-4-(4-chlorophenyl)piperidine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrClN.ClH/c18-15-5-1-13(2-6-15)17(9-11-20-12-10-17)14-3-7-16(19)8-4-14;/h1-8,20H,9-12H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJWJFFSKNOOQFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Br.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrCl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20736652 | |
Record name | 4-(4-Bromophenyl)-4-(4-chlorophenyl)piperidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20736652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Piperidine, 4-(4-bromophenyl)-4-(4-chlorophenyl)-, hydrochloride | |
CAS RN |
857531-97-6 | |
Record name | 4-(4-Bromophenyl)-4-(4-chlorophenyl)piperidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20736652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.